Superior Analgesia in Bradykinin-Driven Pain Models Compared to Indomethacin, Diclofenac, and Ketoprofen
In a scald-induced pain model where bradykinin is a primary mediator, Zoliprofen (480156-S) exhibited a markedly stronger analgesic effect than several standard-of-care NSAIDs [1]. This is attributed to its strong antagonistic action against bradykinin, a property that distinguishes it from many NSAIDs whose primary mechanism is COX inhibition [1]. The quantitative comparison highlights a clear differentiation in pain models involving specific inflammatory mediators.
| Evidence Dimension | Analgesic effect in scald-induced pain model |
|---|---|
| Target Compound Data | Obviously stronger analgesic effect |
| Comparator Or Baseline | Indomethacin, diclofenac-Na, and ketoprofen |
| Quantified Difference | Not quantified in the source, but described as 'obviously stronger' [1] |
| Conditions | Scald-induced pain in an animal model (species unspecified) where bradykinin is greatly involved [1]. |
Why This Matters
This indicates a potential advantage for Zoliprofen in experimental pain models specifically linked to bradykinin pathways, where other common NSAIDs may be less effective.
- [1] Hirose, K., et al. 'Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent.' Arzneimittel-Forschung, vol. 34, no. 3, 1984, pp. 280-6. PMID: 6610429. View Source
